eIF4A3-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eukaryotic Initiation Factor 4A3 Inhibitor 11 (eIF4A3-IN-11) is a small molecule inhibitor specifically designed to target the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family, which plays a crucial role in RNA metabolism, including mRNA splicing, export, and translation. The inhibition of eIF4A3 has been shown to have significant implications in cancer research, as it is involved in the regulation of various oncogenic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure consistent quality and yield. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
eIF4A3-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
eIF4A3-IN-11 has a wide range of scientific research applications, including:
RNA Metabolism Studies: The compound is employed to investigate the mechanisms of RNA splicing, export, and translation, providing insights into the fundamental processes of RNA metabolism.
Drug Development:
Mecanismo De Acción
eIF4A3-IN-11 exerts its effects by specifically binding to eIF4A3, inhibiting its RNA helicase activity. This inhibition disrupts the formation of the exon junction complex (EJC), which is essential for proper mRNA splicing and export. By interfering with these processes, this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and metastasis . Additionally, this compound has been shown to affect the PI3K–AKT–ERK1/2–P70S6K signaling pathway, further influencing cancer cell behavior .
Comparación Con Compuestos Similares
eIF4A3-IN-11 can be compared with other eIF4A3 inhibitors and DEAD-box protein inhibitors. Similar compounds include:
eIF4A3-IN-1: Another inhibitor of eIF4A3 with a different chemical structure but similar inhibitory activity.
DDX3X Inhibitors: Inhibitors targeting DDX3X, another member of the DEAD-box protein family, which also plays a role in RNA metabolism.
eIF4A1 and eIF4A2 Inhibitors: Compounds targeting other eukaryotic initiation factors, such as eIF4A1 and eIF4A2, which share structural similarities with eIF4A3 but have distinct biological functions.
This compound is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific functions of this protein in various biological processes and diseases.
Propiedades
Fórmula molecular |
C29H28O9 |
---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
dimethyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,6-dicarboxylate |
InChI |
InChI=1S/C29H28O9/c1-34-19-12-10-18(11-13-19)29-23(16-8-6-5-7-9-16)22(27(32)37-4)25(30)28(29,33)24-20(35-2)14-17(26(31)36-3)15-21(24)38-29/h5-15,22-23,25,30,33H,1-4H3/t22-,23-,25-,28+,29+/m1/s1 |
Clave InChI |
PFGXGRUGXUDDMN-VBIJGHLJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.